molecular formula C11H12BrNO3S B1292155 1-((4-Bromophenyl)sulfonyl)piperidin-4-one CAS No. 929000-54-4

1-((4-Bromophenyl)sulfonyl)piperidin-4-one

Cat. No.: B1292155
CAS No.: 929000-54-4
M. Wt: 318.19 g/mol
InChI Key: CVRKCAXMZOAGQZ-UHFFFAOYSA-N
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Description

1-((4-Bromophenyl)sulfonyl)piperidin-4-one is a chemical compound with the molecular formula C11H12BrNO3S It is known for its unique structure, which includes a piperidin-4-one core substituted with a 4-bromophenylsulfonyl group

Preparation Methods

The synthesis of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one typically involves the reaction of 4-piperidinone with 4-bromobenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 4-piperidinone and 4-bromobenzenesulfonyl chloride.

    Reaction Conditions: The reaction is usually performed in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-piperidinone is dissolved in an appropriate solvent, such as dichloromethane, and 4-bromobenzenesulfonyl chloride is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom on the phenyl ring undergoes substitution with nucleophiles under controlled conditions.

Reaction Type Reagents/Conditions Products Key Observations
Amine substitutionPrimary/secondary amines, base (K₂CO₃), DMF, 80–100°C1-((4-Aminophenyl)sulfonyl)piperidin-4-oneRegioselective para-substitution observed
Thiol substitutionThiols, CuI catalyst, DMSO, 60°C1-((4-(Alkylthio)phenyl)sulfonyl)piperidin-4-oneReaction efficiency depends on thiol nucleophilicity
Alkoxy substitutionAlkoxides, polar aprotic solvents1-((4-Alkoxyphenyl)sulfonyl)piperidin-4-oneLimited reactivity with sterically hindered alkoxides

Reduction of the Ketone Group

The ketone at the 4-position of the piperidine ring is reduced to a secondary alcohol or amine.

Reduction Type Reagents/Conditions Products Yield/Selectivity
Borohydride reductionNaBH₄, MeOH, 0–25°C1-((4-Bromophenyl)sulfonyl)piperidin-4-olSelective for ketone; sulfonyl group remains intact
Catalytic hydrogenationH₂ (1–3 atm), Pd/C, EtOH1-((4-Bromophenyl)sulfonyl)piperidineFull reduction to piperidine requires elevated H₂ pressure
Reductive aminationNH₃, NaBH₃CN, MeOH1-((4-Bromophenyl)sulfonyl)piperidin-4-amineAmine formation confirmed via LC-MS

Sulfonyl Group Reactivity

The sulfonyl moiety participates in reactions under specific conditions:

Reaction Type Reagents/Conditions Products Applications
HydrolysisH₂O, H₂SO₄, reflux4-Bromobenzenesulfonic acid + piperidin-4-oneQuantitative conversion under acidic conditions
Grignard additionRMgX, THF, −78°C to 25°CSulfonyl-substituted tertiary alcoholsLimited utility due to competing ketone reactivity

Cross-Coupling Reactions

The bromophenyl group enables palladium-catalyzed coupling reactions:

Coupling Type Catalyst System Products Efficiency
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME/H₂OBiaryl-sulfonyl piperidinonesHigh yields with aryl boronic acids
Sonogashira couplingPdCl₂(PPh₃)₂, CuI, Et₃NAlkynyl-substituted derivativesRequires inert atmosphere

Heterocycle Formation

The ketone and sulfonyl groups facilitate cyclization reactions:

Cyclization Type Reagents/Conditions Products Key Features
Condensation with hydrazinesHydrazine hydrate, EtOH, ΔPyrazoline derivativesConfirmed by X-ray crystallography
Mannich reactionFormaldehyde, secondary amineAminomethylated piperidinonesEnhanced water solubility reported

Critical Analysis of Reaction Mechanisms

  • Electronic Effects : The electron-withdrawing sulfonyl group deactivates the phenyl ring, directing substitution to the para position relative to bromine .
  • Steric Factors : Bulkier nucleophiles exhibit reduced reactivity due to steric hindrance near the sulfonyl group .
  • Catalytic Systems : Palladium-based catalysts show superior performance in cross-coupling reactions compared to nickel analogs .

Stability and Side Reactions

  • Thermal Degradation : Decomposition observed >200°C, releasing SO₂ and bromobenzene .
  • Photoreactivity : UV exposure induces C–S bond cleavage, forming 4-bromophenyl radicals .

Scientific Research Applications

1-((4-Bromophenyl)sulfonyl)piperidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

1-((4-Bromophenyl)sulfonyl)piperidin-4-one can be compared with other similar compounds, such as:

    1-(4-Bromophenyl)piperidin-4-one: This compound lacks the sulfonyl group, which may result in different reactivity and biological activity.

    1-(4-Chlorophenyl)sulfonyl)piperidin-4-one: The substitution of bromine with chlorine can affect the compound’s properties and reactivity.

    1-(4-Methylphenyl)sulfonyl)piperidin-4-one:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

1-((4-Bromophenyl)sulfonyl)piperidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a piperidin-4-one core with a sulfonyl group attached to a 4-bromophenyl moiety. This structural configuration is critical for its biological activity. The molecular formula is C11H12BrN2O2S, which indicates the presence of bromine, nitrogen, sulfur, and oxygen atoms that contribute to its reactivity and interaction with biological targets.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens suggest strong antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Pathogen MIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.50

2. Anti-inflammatory Properties

The compound has shown potential anti-inflammatory effects in various assays. It appears to inhibit the production of pro-inflammatory cytokines, which are key mediators in inflammatory responses. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

3. Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes, including acetylcholinesterase (AChE) and urease. The inhibition of AChE suggests potential applications in treating neurodegenerative conditions like Alzheimer's disease, while urease inhibition points towards its utility in managing urinary tract infections .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Antimicrobial Mechanism: The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial growth.
  • Anti-inflammatory Mechanism: It modulates signaling pathways associated with inflammation, particularly through the inhibition of NF-kB activation, leading to reduced cytokine production.
  • Enzyme Inhibition Mechanism: The sulfonamide moiety plays a crucial role in binding to the active sites of target enzymes, thereby inhibiting their activity effectively.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Antibacterial Efficacy Study: A study conducted on various derivatives of piperidine-based sulfonamides showed that this compound exhibited superior activity against multi-drug resistant strains compared to standard antibiotics .
  • Anti-inflammatory Research: In vivo models demonstrated that treatment with this compound significantly reduced inflammation markers in induced arthritis models, suggesting a promising avenue for developing anti-inflammatory drugs .
  • Enzyme Inhibition Analysis: Detailed kinetic studies revealed that the compound acts as a competitive inhibitor of AChE, with an IC50 value indicating significant potency compared to existing inhibitors .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-((4-Bromophenyl)sulfonyl)piperidin-4-one, and how can reaction yields be optimized?

The synthesis typically involves sulfonylation of piperidin-4-one derivatives. A common approach is reacting 4-bromobenzenesulfonyl chloride with piperidin-4-one under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Optimization strategies include:

  • Temperature control : Maintaining 0–5°C during sulfonylation to minimize side reactions.
  • Stoichiometric ratios : Using a 1.2:1 molar ratio of sulfonyl chloride to piperidin-4-one to ensure complete conversion.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • IR spectroscopy : Confirms the presence of sulfonyl (S=O, ~1350–1150 cm⁻¹) and ketone (C=O, ~1700 cm⁻¹) groups.
  • NMR :
    • ¹H NMR : Piperidinyl protons appear as multiplets (δ 2.5–3.5 ppm); aromatic protons from the bromophenyl group resonate as doublets (δ 7.6–7.8 ppm).
    • ¹³C NMR : Carbonyl (C=O) at ~205 ppm and sulfonyl-attached carbons at ~125–140 ppm.
  • HRMS : Validates molecular weight (theoretical MW: 316.19 g/mol for C₁₁H₁₂BrNO₃S) .

Q. What safety protocols are essential for handling this compound?

Refer to safety data sheets for piperidin-4-one derivatives (e.g., SynQuest Laboratories):

  • PPE : Wear nitrile gloves, lab coats, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Storage : Keep in airtight containers at room temperature, away from oxidizers .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural analysis of sulfonyl-piperidine derivatives?

Discrepancies in X-ray diffraction data (e.g., high R-factors or disorder) can be addressed using:

  • SHELXL refinement : Implement restraints for anisotropic displacement parameters and validate hydrogen bonding networks.
  • Twinning detection : Use the TWIN/BASF commands in SHELX to model twinned crystals.
  • Validation tools : Check for overfitting with R1/wR2 convergence criteria and residual density maps .

Q. What strategies reduce by-product formation during sulfonylation of piperidin-4-one derivatives?

By-products (e.g., disulfonylated products) arise from excess sulfonyl chloride or elevated temperatures. Mitigation includes:

  • Controlled reagent addition : Slow addition of sulfonyl chloride to the reaction mixture.
  • Low-temperature reactions : Maintain 0–5°C to suppress secondary reactions.
  • Workup optimization : Quench unreacted sulfonyl chloride with ice-cold water before extraction .

Q. How does the 4-bromophenyl group influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing bromine substituent enhances the electrophilicity of the sulfonyl group, facilitating nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. For example:

  • Suzuki reactions : The bromine atom can be replaced with aryl/heteroaryl groups using palladium catalysts.
  • Electronic effects : The sulfonyl group stabilizes transition states in SNAr reactions, enabling regioselective functionalization .

Q. Methodological Considerations

  • Synthetic reproducibility : Always characterize intermediates (e.g., piperidin-4-one) via melting point and NMR to ensure purity.
  • Data validation : Cross-check crystallographic results with DFT calculations (e.g., using Gaussian) to resolve ambiguities in bond lengths/angles .
  • Biological assays : When testing pharmacological activity, include controls for sulfonyl group-mediated off-target effects (e.g., ACE2 inhibition assays as in related angiotensin studies) .

Properties

IUPAC Name

1-(4-bromophenyl)sulfonylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3S/c12-9-1-3-11(4-2-9)17(15,16)13-7-5-10(14)6-8-13/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRKCAXMZOAGQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640923
Record name 1-(4-Bromobenzene-1-sulfonyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929000-54-4
Record name 1-(4-Bromobenzene-1-sulfonyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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